Ro 08-2750

Descripción general

Descripción

Métodos De Preparación

The synthesis of Ro 08-2750 involves multiple steps. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the compound .

Análisis De Reacciones Químicas

Ro 08-2750 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols .

Aplicaciones Científicas De Investigación

Key Research Findings

- Inhibition of Musashi Proteins :

- Impact on Cell Viability :

- Steroidogenesis Inhibition :

Data Table: Summary of Key Findings

Case Study 1: Acute Myeloid Leukemia

In a study focusing on AML, this compound was administered to both mouse and human myeloid leukemia cells. The results indicated that the compound induced differentiation and apoptosis while inhibiting known MSI targets, thereby altering global gene expression patterns associated with leukemia progression .

Case Study 2: Colorectal Cancer

Research has explored the role of RNA-binding proteins like Musashi in colorectal cancer (CRC). Using this compound as an inhibitor, researchers observed changes in gene expression profiles linked to tumor growth and resistance mechanisms, suggesting potential therapeutic strategies that leverage this compound against CRC .

Broader Implications

The versatility of this compound as an inhibitor of RNA-binding proteins positions it as a promising candidate for further investigation in various therapeutic contexts beyond hematological malignancies. Its ability to modulate critical pathways involved in cancer progression highlights its potential utility in developing targeted therapies.

Mecanismo De Acción

The mechanism of action of Ro 08-2750 involves its interaction with specific molecular targets. It is known to inhibit nerve growth factor (NGF) by directly binding to it, with an IC50 value of approximately 1 µM . This inhibition affects the NGF signaling pathway, which plays a crucial role in neuronal growth and survival . Additionally, it acts as a selective MSI RNA binding inhibitor with an IC50 value of 2.7 µM .

Comparación Con Compuestos Similares

Ro 08-2750 can be compared with other pteridine derivatives such as 7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4(3H,10H)-dione and 1,2,3,4-Tetra-O-acetyl-5-deoxy-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-D-ribitol . These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific inhibitory effects on NGF and MSI RNA binding .

Actividad Biológica

Ro 08-2750 is a small molecule that has garnered attention for its biological activity, particularly in the context of RNA-binding proteins (RBPs) and neurotrophin signaling pathways. This article synthesizes current research findings, highlighting its mechanisms of action, effects on cellular viability, and implications in cancer biology.

Overview of this compound

This compound is primarily recognized as a competitive inhibitor of Musashi (MSI)–RNA interactions. It has been shown to interact broadly with various RNA-binding proteins, impacting gene expression regulation and cellular functions. The compound is classified as a non-peptide inhibitor of nerve growth factor (NGF), binding to the NGF dimer and influencing its interaction with receptors like p75NTR and TrkA .

Inhibition of RNA-Binding Proteins

This compound exhibits a strong affinity for MSI2, an RBP implicated in several cancers. It binds selectively to MSI2, disrupting its RNA-binding capacity. The inhibition of MSI2 by Ro leads to altered gene expression profiles, promoting differentiation and apoptosis in cancer cells .

| Biological Activity | IC50 Value | Effect |

|---|---|---|

| Inhibition of MSI2 | 2.7 ± 0.4 µM | Disruption of RNA binding |

| Inhibition of Cortisol Production | 0.682 µM ± 0.056 µM | Decreased steroidogenesis |

| Cell Viability Reduction | Varies by cell type | Increased apoptosis in cancer cells |

Impact on Cellular Viability

Research indicates that this compound affects cell viability in a concentration-dependent manner. For instance, in Huh7 cells, a maximum non-toxic concentration was determined to be around 5 µM, while higher doses led to significant reductions in cell proliferation and viability .

Case Studies and Experimental Findings

- Cortisol Production Inhibition : In studies using H295R adrenocortical cells, Ro treatment resulted in a marked decrease in cortisol production at an IC50 of approximately 0.682 µM. Gene expression analysis revealed that Ro treatment altered the expression of over 1200 genes, with the number of differentially expressed genes increasing over time post-stimulation .

- Chikungunya Virus Replication : A study investigating the effects of Ro on Chikungunya virus (CHIKV) replication demonstrated that pre-treatment with Ro significantly reduced viral production in RD cells infected with CHIKV. The compound was shown to inhibit viral replication at concentrations that did not adversely affect cell viability .

- Cancer Cell Proliferation : In various cancer models, including acute myeloid leukemia (AML), this compound was shown to induce apoptosis and inhibit proliferation by downregulating oncogenic pathways associated with MSI2 activity. This was evidenced by a shared global gene expression signature similar to that observed with MSI2 depletion via shRNA .

Summary of Research Findings

This compound's biological activity underscores its potential as a therapeutic agent targeting RNA-binding proteins in cancer therapy and other diseases characterized by dysregulated gene expression. Its ability to inhibit steroidogenesis and viral replication further highlights its diverse applications.

Propiedades

IUPAC Name |

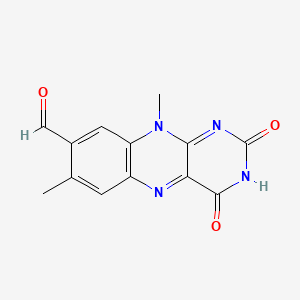

7,10-dimethyl-2,4-dioxobenzo[g]pteridine-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O3/c1-6-3-8-9(4-7(6)5-18)17(2)11-10(14-8)12(19)16-13(20)15-11/h3-5H,1-2H3,(H,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEMVNYMYPJJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C=O)N(C3=NC(=O)NC(=O)C3=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590847 | |

| Record name | 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37854-59-4 | |

| Record name | 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.